molecular formula C10H10O3 B1434652 (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 1909288-33-0

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No. B1434652
CAS RN: 1909288-33-0
M. Wt: 178.18 g/mol
InChI Key: LDZRHXKNIDKRBY-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCA) is a cyclic carboxylic acid that is widely used in the synthesis of various compounds. It is a versatile building block for many chemical reactions and is used in the synthesis of drugs, pesticides, and other compounds. HPCA has a broad range of applications, including medicinal chemistry, drug synthesis, and pharmaceutical research.

Scientific Research Applications

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, pesticides, and other bioactive molecules. (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is also used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and drug design. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has been used in the synthesis of organometallic compounds, which are important in catalysis and other areas of chemistry.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is not well understood. However, it is believed to act as a nucleophilic catalyst, which increases the rate of reaction between two molecules. (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can also act as a Lewis acid, which can facilitate the formation of new bonds between molecules. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can act as an electrophile, which can speed up the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid are not well understood. However, it is believed to be non-toxic and may have some anti-inflammatory properties. It has also been suggested that (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid may have some antioxidant properties, although this has not been confirmed.

Advantages and Limitations for Lab Experiments

The major advantage of using (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid in lab experiments is its versatility. It can be used in a variety of reactions, including the synthesis of drugs, pesticides, and other compounds. Furthermore, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has a low toxicity, which makes it safe to use in laboratory experiments. However, (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is not very soluble in water, which can make it difficult to use in some reactions.

Future Directions

The future of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid research is promising. There is potential for further research into the biochemical and physiological effects of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, as well as its potential applications in medicinal chemistry and drug design. Furthermore, further research could be conducted into the synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its uses in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into the mechanisms of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its potential for use in catalysis. Finally, further research could be conducted into the solubility of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid and its potential for use in aqueous solutions.

properties

IUPAC Name

(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRHXKNIDKRBY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 5
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

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